![molecular formula C10H9NO3 B2933396 N-[(furan-2-yl)methyl]furan-3-carboxamide CAS No. 1789530-43-3](/img/structure/B2933396.png)
N-[(furan-2-yl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(furan-2-yl)methyl]furan-3-carboxamide” is a compound that contains furan rings . It is synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol .
Synthesis Analysis
The synthesis of “N-[(furan-2-yl)methyl]furan-3-carboxamide” is carried out under mild synthetic conditions supported by microwave radiation . The reactions are performed in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[(furan-2-yl)methyl]furan-3-carboxamide” include the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Reactivity: N-[(furan-2-yl)methyl]furan-3-carboxamide derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, the palladium(II)-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones yields multisubstituted furans, showing the compound's utility in constructing complex molecular architectures (Lu, Wu, & Yoshikai, 2014).
Biological Applications
- Antimicrobial Activity: Some furan-3-carboxamides exhibit significant in vitro antimicrobial activity against a range of microorganisms, including yeast, bacteria, and fungi. This highlights their potential as templates for developing new antimicrobial agents (Zanatta et al., 2007).
- Neuroinflammation Imaging: Derivatives like [11C]CPPC, a PET radiotracer specific for the microglia-specific marker CSF1R, are used for imaging of reactive microglia and neuroinflammation in vivo, aiding in the study of neuropsychiatric disorders (Horti et al., 2019).
Material Science
- Polymerization: Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, including those derived from furan-carboxamides, are explored as sustainable alternatives to polyphthalamides in high-performance materials, demonstrating the role of furan derivatives in developing environmentally friendly polymers (Jiang et al., 2015).
Antiviral and Antiprotozoal Properties
- Antiviral Activity: Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, showcasing their potential in antiviral drug development (Yongshi et al., 2017).
- Antiprotozoal Agents: Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including those with furan-carboxamide frameworks, have shown strong DNA affinities and excellent in vitro and in vivo activity against protozoal infections, indicating their therapeutic potential (Ismail et al., 2004).
Future Directions
The future directions for “N-[(furan-2-yl)methyl]furan-3-carboxamide” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry . The production of chemicals from biomass offers both economic and ecological benefits , and “N-[(furan-2-yl)methyl]furan-3-carboxamide” could play a role in this context.
properties
IUPAC Name |
N-(furan-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h1-5,7H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLBRODVKSJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

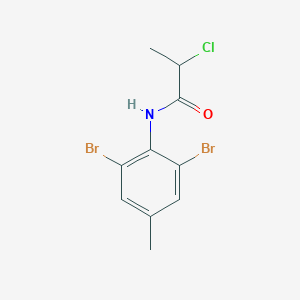
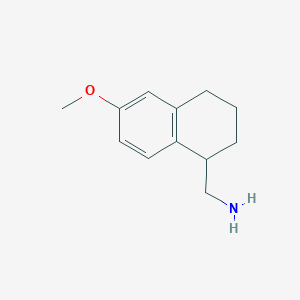
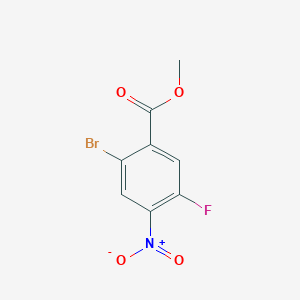
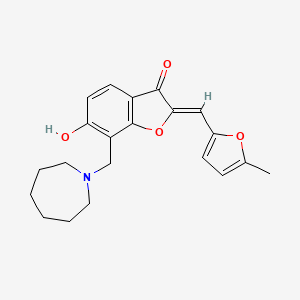
![(E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2933323.png)
![ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2933324.png)
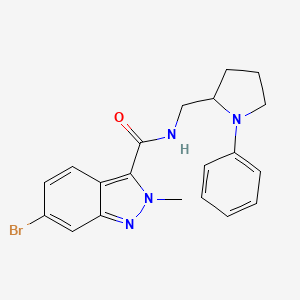
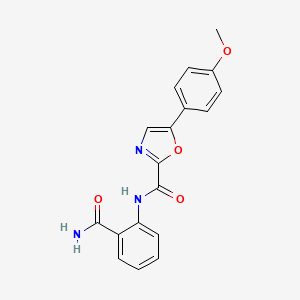
![2-({[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}oxy)acetic acid](/img/structure/B2933329.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2933330.png)
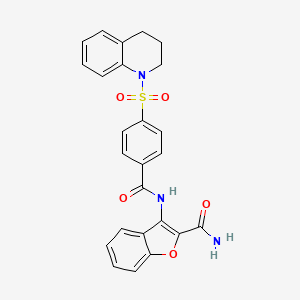
![8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933335.png)